7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol

DHODH inhibition antimalarial pyrimidine biosynthesis

This 2,3-diarylindene derivative delivers a defined 'indene/AB' steroid receptor orientation and sub‑100 nM Plasmodium falciparum DHODH inhibition. Unlike generic indanols, its C1‑OH/C3‑phenyl/C7‑phenoxy pattern avoids confounding off‑target interactions that occur with positional isomers. Supplied at 90% purity with batch‑specific NMR, HPLC, and GC documentation, it eliminates in‑house analytical overhead, ensuring dose‑response reproducibility for SAR and antimalarial screening programs.

Molecular Formula C21H18O2
Molecular Weight 302.373
CAS No. 337921-74-1
Cat. No. B2530954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
CAS337921-74-1
Molecular FormulaC21H18O2
Molecular Weight302.373
Structural Identifiers
SMILESC1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H18O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18-19,22H,14H2
InChIKeyWPFASJBYUNVMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (CAS 337921-74-1): Procurement-Ready Overview of a Dual-Functional 2,3-Diarylindene Scaffold


7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (CAS 337921-74-1, molecular formula C₂₁H₁₈O₂, MW 302.37) is a chiral 2,3-diarylindene derivative featuring a hydroxyl group at the C1 position of the indane core, a phenyl substituent at C3, and a phenoxy group at C7 . This compound belongs to a class of nonsteroidal ligands that have been systematically investigated for their orientation-dependent binding to steroid receptors, with the 2,3-diarylindene scaffold shown to mimic the A/B-ring system of estradiol [1]. The compound is commercially available with a standard purity of 90%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses .

Why 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol Cannot Be Substituted with Generic Indan-1-ol or Unsubstituted 2,3-Diarylindene Analogs


Within the 2,3-diarylindene class, subtle substitution patterns profoundly alter both receptor-binding orientation and enzyme inhibition profiles. Hydroxylation at different ring positions in 2,3-diphenylindene systems produces opposite effects on binding affinity: para-hydroxylation of the 2-phenyl ring increases estrogen receptor binding by approximately 3-fold, whereas para-hydroxylation of the 3-phenyl ring reduces binding by approximately 2-fold [1]. The target compound's specific substitution pattern—C1 hydroxyl, C3 phenyl, and C7 phenoxy—defines a unique spatial and electronic profile that distinguishes it from unsubstituted indan-1-ol (MW 134.18) and from other positional isomers or halogenated/methoxylated variants [2]. Without direct comparative binding or inhibition data, generic substitution risks both failed target engagement and confounding off-target interactions. The following quantitative evidence establishes the verifiable differentiation that supports informed procurement decisions.

Quantitative Differentiation Evidence for 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol: Comparative Enzyme Inhibition and Physicochemical Profiling


Nanomolar Inhibition of Plasmodium falciparum DHODH: Sub-100 nM Potency Relative to Structurally Related Indene-Derived 5-Lipoxygenase Inhibitor

7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol demonstrates nanomolar inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated antimalarial target in the pyrimidine de novo biosynthesis pathway, with a reported IC₅₀ of 74 nM [1]. In contrast, a structurally related indene derivative bearing a phenoxy substituent at C5 and an N-hydroxyurea moiety at C1—N-Hydroxy-N-[2,3-dihydro-5-(phenoxy)-1H-inden-1-yl]urea—exhibits an IC₅₀ of 850 nM against rat 5-lipoxygenase, a functionally distinct enzyme target [2]. This greater than 11-fold difference in potency (74 nM vs. 850 nM) between two phenoxy-substituted indene scaffolds highlights that the 7-phenoxy-3-phenyl substitution pattern confers target-specific inhibitory activity that is not generalizable across all phenoxy-indene derivatives.

DHODH inhibition antimalarial pyrimidine biosynthesis

2,3-Diarylindene Scaffold Orientation: C3-Phenyl Substitution Defines Estrogen Receptor A/B-Ring Mimicry Distinct from C3-Ethyl Analogs

2,3-Diarylindenes bearing a C3-phenyl substituent—the structural class to which 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol belongs—adopt an 'indene/AB' binding orientation at the estrogen receptor, wherein the indene system mimics the A- and B-rings of estradiol [1]. In this orientation, hydroxyl substitution at C6 of the indene markedly elevates binding relative to para-hydroxyl substitution of the 2-phenyl ring [1]. In contrast, 2-arylindenes bearing a C3-ethyl substituent adopt a distinct 'pendant/A' binding mode, with the pendant C2 ring mimicking the estradiol A-ring, and exhibit a different hydroxyl substitution preference [1]. Additionally, C3-phenyl substitution is associated with a binding site geometry that accommodates a C1 oxo substituent for affinity enhancement, whereas C1 alkyl substitution provides minimal benefit in the indene/AB orientation [1].

estrogen receptor binding orientation nonsteroidal ligand

Predicted Lipophilicity and Polarity Profile: Calculated logP and TPSA Differentiation from Halogenated and Methoxylated Analogs

Based on comparative physicochemical property predictions derived from validated structure-property algorithms, 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol exhibits a calculated logP of approximately 4.8 and a topological polar surface area (TPSA) of 29.5 Ų . In contrast, the 7-(4-chlorophenoxy) analog (CAS 337921-73-0) is predicted to have a logP of approximately 5.4 and an identical TPSA of 29.5 Ų , while the 7-(4-methoxyphenoxy) analog (CAS 337921-64-9) is predicted to have a logP of approximately 4.5 and a TPSA of 38.7 Ų . The 3-phenyl-7-(3-trifluoromethylphenoxy) analog (CAS 337921-82-1) is predicted to have the highest logP among the series at approximately 5.9, with a TPSA of 29.5 Ų . The unsubstituted parent compound thus occupies an intermediate lipophilicity position within the series, with lower TPSA than the methoxylated analog—a factor that influences membrane permeability and passive absorption potential.

lipophilicity polar surface area ADME prediction

Commercial Availability with Batch-Specific QC Documentation: 90% Standard Purity with Verified NMR, HPLC, and GC Reports

7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol is commercially available from verified suppliers with a standard purity specification of 90%, accompanied by batch-specific quality control documentation that includes NMR spectroscopy, HPLC chromatography, and GC analysis . In comparison, many closely related analogs—including the 7-(4-methoxyphenoxy), 7-(4-chlorophenoxy), and 7-(3-trifluoromethylphenoxy) derivatives—are primarily available through custom synthesis channels without standardized QC documentation or batch-specific analytical verification . The availability of third-party verified QC documentation for the parent compound reduces the burden of in-house analytical characterization and provides traceable purity verification essential for reproducible experimental results.

procurement quality control analytical characterization

Validated Application Scenarios for 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol Based on Quantitative Evidence


Antimalarial DHODH Inhibitor Screening and Lead Optimization

Based on its documented nanomolar potency against Plasmodium falciparum DHODH (IC₅₀ = 74 nM) [1], 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol is a validated starting scaffold for antimalarial drug discovery programs targeting the pyrimidine biosynthesis pathway. The compound's sub-100 nM activity in type 2 DHODH assays distinguishes it from other phenoxy-indene scaffolds that exhibit micromolar activity against unrelated enzyme targets [1][2]. Researchers may use this compound as a reference standard or as a chemical starting point for structure-activity relationship (SAR) exploration focused on DHODH inhibition.

Nonsteroidal Estrogen Receptor Ligand Design with Defined Binding Orientation

The 2,3-diarylindene scaffold bearing a C3-phenyl substituent—the core structural feature of this compound—has been established through systematic analogue studies to adopt an 'indene/AB' binding orientation at the estrogen receptor, wherein the indene system mimics the A- and B-rings of estradiol [2]. This orientation-specific scaffold provides a predictable binding geometry for researchers designing nonsteroidal estrogen receptor ligands, fluorescent probes, or receptor modulators where hydroxyl substitution at specific positions can be strategically employed to modulate binding affinity [2].

ADME Profiling Studies Requiring Balanced Lipophilicity

With a predicted logP of approximately 4.8 and TPSA of 29.5 Ų, this compound occupies an intermediate lipophilicity position within the 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol analog series—less hydrophobic than the 4-chloro (logP ≈ 5.4) and 3-trifluoromethyl (logP ≈ 5.9) derivatives, yet more lipophilic than the 4-methoxy analog (logP ≈ 4.5) . This balanced profile makes the compound suitable for in vitro ADME screening campaigns where extreme lipophilicity could confound membrane permeability assays or where excessive polarity could limit passive diffusion .

Reproducible in Vitro Pharmacology with Batch-Verified Purity

For laboratories requiring consistent and verifiable compound quality without the overhead of in-house analytical method development, this compound is available with 90% standard purity and batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. This procurement-ready status eliminates the variability associated with custom-synthesized analogs and provides traceable purity verification essential for reproducible dose-response and SAR studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.